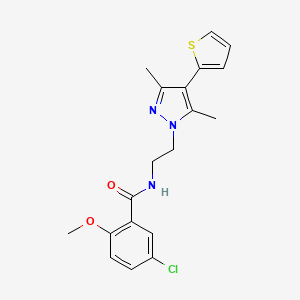

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

説明

5-Chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a synthetic benzamide derivative characterized by a 5-chloro-2-methoxybenzamide core linked to an ethylamine chain substituted with a 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole moiety. This structural framework combines a halogenated aromatic ring with heterocyclic systems (pyrazole and thiophene), which are common in pharmaceuticals targeting enzymes or receptors. Its synthesis likely involves amide coupling and heterocyclic ring formation, similar to methods described for related compounds .

特性

IUPAC Name |

5-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(20)6-7-16(15)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGJJJXDWBXODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: This can be achieved via coupling reactions.

Attachment of the benzamide moiety: This step involves amide bond formation, often using reagents like carbodiimides.

Chlorination and methoxylation: These functional groups can be introduced using chlorinating agents and methoxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyrazole rings.

Reduction: Reduction reactions could target the chloro group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide, exhibit significant anticancer properties. Research has shown that certain benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have been noted for their ability to target RET kinase, which plays a crucial role in various cancers, including thyroid cancer .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. Benzamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Synthesis Techniques

The synthesis of 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-thiophene and appropriate reagents to form the pyrazole structure.

- Benzamide Formation : The introduction of the methoxybenzamide moiety through acylation reactions.

A detailed reaction scheme can be structured as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Thiophene derivatives + hydrazine | Heat |

| 2 | Acylation | Pyrazole intermediate + methoxybenzoyl chloride | Base catalyst |

| 3 | Chlorination | Resulting amide + chlorinating agent | Nucleophilic substitution |

Case Study: RET Kinase Inhibition

A notable study investigated a series of benzamide derivatives for RET kinase inhibition. The results indicated that compounds with structural similarities to 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide exhibited moderate to high potency against RET kinase, highlighting the compound's potential as a lead candidate for further development in cancer therapeutics .

Study on Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of benzamide derivatives. The study demonstrated that these compounds could effectively reduce the levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating conditions like rheumatoid arthritis or other inflammatory diseases .

作用機序

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Key comparisons include:

Glibenclamide (GCM)

- Structure : 5-Chloro-N-[2-[4-(cyclohexyl carbamoyl-sulfamoyl)phenyl]ethyl]-2-methoxybenzamide.

- Comparison: Both compounds feature a 5-chloro-2-methoxybenzamide backbone. GCM contains a sulfonylurea group, enabling binding to sulfonylurea receptors (SUR1) in pancreatic β-cells, whereas the target compound’s pyrazole-thiophene substituent may favor different targets (e.g., kinases or GPCRs). Solubility: GCM is BCS Class II (low solubility, high permeability). The target compound’s pyrazole-thiophene group may improve solubility due to reduced hydrophobicity compared to GCM’s cyclohexyl carbamoyl-sulfamoyl group . Structural modifications in the target compound could enhance bioavailability if solubility is improved .

Metoclopramide Impurity A

- Structure: 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.

- Comparison: Both share the 5-chloro-2-methoxybenzamide core but differ in substituents.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Benzamide linked to a 5-chlorothiazole ring.

- Comparison :

- The thiazole ring in this compound is associated with inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism.

- The target compound’s pyrazole-thiophene system may exhibit distinct electronic properties, affecting binding to enzymes or receptors. Thiophene’s aromaticity could enhance interactions with hydrophobic binding pockets compared to thiazole .

Rotigotine-Related Compounds

- Structure : Thiophen-2-yl ethylamine derivatives (e.g., Rotigotine Hydrochloride).

- Comparison: Rotigotine’s thiophen-2-yl ethylamine group is critical for dopamine receptor agonism. The target compound’s thiophene moiety, embedded in a pyrazole ring, may confer different conformational stability or receptor selectivity.

N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide

- Structure : Pyrazole ring with chlorophenyl and dimethoxyphenyl substituents.

- Comparison :

Data Table: Structural and Pharmacological Comparison

Research Findings and Insights

- However, steric effects from the pyrazole ring could limit blood-brain barrier penetration .

- Synthetic Feasibility : Amide coupling and pyrazole ring formation (e.g., via cyclocondensation) are well-established, as demonstrated in related syntheses .

生物活性

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide core with a chloro substituent and a pyrazole ring linked to a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 351.85 g/mol.

Research indicates that 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide interacts with specific enzymes and receptors involved in various biochemical pathways. The presence of the thiophene and pyrazole groups enhances its ability to bind to these targets, potentially modulating their activity.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing benzamide and pyrazole moieties have been reported to inhibit cell proliferation in various cancer cell lines. In particular, the inhibition of RET kinase has been noted as a significant pathway for anticancer activity.

| Compound | Activity | Target |

|---|---|---|

| 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide | Antiproliferative | RET kinase |

| Benzamide derivatives | Antitumor | DHFR (Dihydrofolate Reductase) |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by its structural similarities to known anti-inflammatory agents. The modulation of inflammatory pathways could be attributed to its interaction with phospholipases and other related enzymes.

Case Studies

- In vitro Studies : A study assessing the cytotoxic effects of similar benzamide derivatives on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation.

- In vivo Studies : Animal models treated with compounds structurally similar to 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide showed reduced tumor sizes compared to control groups. These findings support the potential use of this compound in cancer therapy.

Q & A

Q. How to assess environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow INCHEMBIOL protocols (): (1) Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7/9). (2) Use Daphnia magna acute toxicity tests (OECD 202). (3) Model bioaccumulation potential via EPI Suite. Compare with structurally similar compounds (e.g., ’s thiazolo-pyrazolones) for environmental risk prioritization .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。